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molecular formula C10H12N2O B8305805 (2-Ethyl-pyrazolo[1,5-a]pyridin-3-yl)methanol

(2-Ethyl-pyrazolo[1,5-a]pyridin-3-yl)methanol

Cat. No. B8305805
M. Wt: 176.21 g/mol
InChI Key: SRRMEEQUFUISRU-UHFFFAOYSA-N
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Patent
US07943652B2

Procedure details

A solution of 2-ethyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (15 g, 68.7 mmol) in tetrahydrofuran (300 mL) was cooled in an ice bath and lithium aluminum hydride (2.6 g, 68.7 mmol) was added. The reaction mixture was stirred at room temperature for 16 h. Water was added until bubbling stopped. Silica gel was added and the solvent was evaporated in vacuo. The resulting residue was purified via silica chromatography (20-100% ethyl acetate/heptane) to yield the title compound as a yellow/brown oil (9.67 g, 80% yield).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([CH2:15][CH3:16])=[N:8][N:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=12)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O>O1CCCC1>[CH2:15]([C:7]1[C:6]([CH2:4][OH:3])=[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][N:9]2[N:8]=1)[CH3:16] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NN2C1C=CC=C2)CC
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
until bubbling
ADDITION
Type
ADDITION
Details
Silica gel was added
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified via silica chromatography (20-100% ethyl acetate/heptane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)C1=NN2C(C=CC=C2)=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 9.67 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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